![molecular formula C20H28O B1248832 7-Dehydroabietanone](/img/structure/B1248832.png)
7-Dehydroabietanone
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Overview
Description
7-dehydroabietanone is an abietane diterpenoid that is abieta-8,11,13-triene substituted by an oxo group at position 7. It has been isolated from the stem bark of Fraxinus sieboldiana. It has a role as a plant metabolite. It is a tricyclic diterpenoid and an abietane diterpenoid.
Scientific Research Applications
Anticancer Drug Development
A significant application of 7-dehydroabietanone derivatives is in the field of anticancer drug development. Rivkin et al. (2004) discovered (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B (dEpoB), a new class of antitumor agents. These derivatives, developed through total chemical synthesis, demonstrated promising in vivo preclinical properties and therapeutic efficacy, particularly the 26-trifluoro derivative compound, showing potential as a clinical development candidate (Rivkin et al., 2004).
Synthesis of Chiral Compounds
Chiral derivatives of 7-amino dehydroabietic acid, a compound related to 7-dehydroabietanone, have applications in drug development, chiral catalysis, and optical materials. Jiang Li-hu (2014) synthesized optically pure ethyl 7-(S)-amino-dehydroabietate and ethyl 7-(R)-amino-dehydroabietate from dehydroabietic acid, showcasing the potential for creating specialized chiral molecules (Jiang Li-hu, 2014).
Interaction with DNA
Dehydroabietylamine derivatives, related to 7-dehydroabietanone, can interact with DNA and demonstrate cytotoxic activities. Tu et al. (2019) identified that dehydroabietylamine derivatives could bind with DNA and exhibited potential as anticancer agents by inducing apoptosis in cancer cells (Tu et al., 2019).
Analytical Chemistry
7-Dehydroabietanone derivatives also find use in analytical chemistry. Pastorova et al. (1997) utilized thermally assisted methylation with tetramethylammoniumhydroxide (TMAH) for analyzing aged varnish samples, including those from notable artworks such as "The Girl with the Pearl Earring" by Vermeer. This method allowed the identification of oxidised diterpenoid acids, including derivatives of dehydroabietic acid (Pastorova et al., 1997).
Synthesis of Dipeptide Derivatives
In the realm of synthetic organic chemistry, dipeptide derivatives from dehydroabietic acid have been synthesized as novel antitumor agents. Huang et al. (2014) reported that these compounds displayed inhibition activities against various cancer cell lines, some showing more potency than conventional anticancer drugs (Huang et al., 2014).
properties
Product Name |
7-Dehydroabietanone |
---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O/c1-13(2)14-7-8-16-15(11-14)17(21)12-18-19(3,4)9-6-10-20(16,18)5/h7-8,11,13,18H,6,9-10,12H2,1-5H3/t18-,20+/m0/s1 |
InChI Key |
ISHVJVXYPLFKAL-AZUAARDMSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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